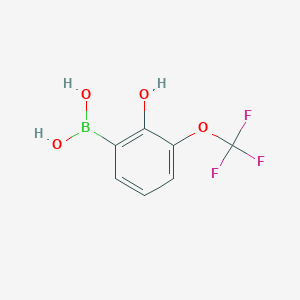
2-Hydroxy-3-(trifluoromethoxy)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative characterized by the presence of a hydroxy group and a trifluoromethoxy group on the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(trifluoromethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions: 2-Hydroxy-3-(trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura reaction typically yields biaryl compounds .
科学研究应用
2-Hydroxy-3-(trifluoromethoxy)phenylboronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Hydroxy-3-(trifluoromethoxy)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules . The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems .
相似化合物的比较
- 3-(Trifluoromethoxy)phenylboronic acid
- 2-(Trifluoromethoxy)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Comparison: 2-Hydroxy-3-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both a hydroxy group and a trifluoromethoxy group on the phenyl ring. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets .
属性
分子式 |
C7H6BF3O4 |
|---|---|
分子量 |
221.93 g/mol |
IUPAC 名称 |
[2-hydroxy-3-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-5-3-1-2-4(6(5)12)8(13)14/h1-3,12-14H |
InChI 键 |
WALVBMKBVOLXJR-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)OC(F)(F)F)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine](/img/structure/B14028948.png)
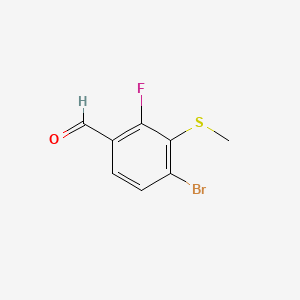
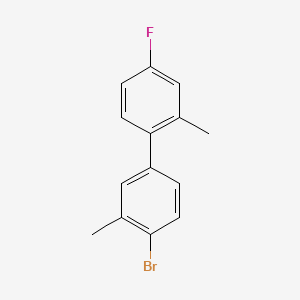
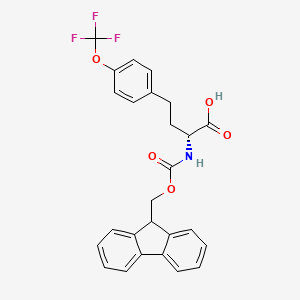
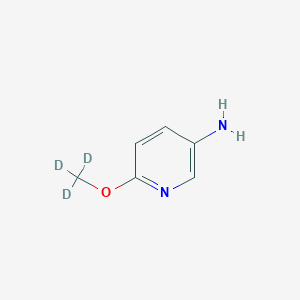
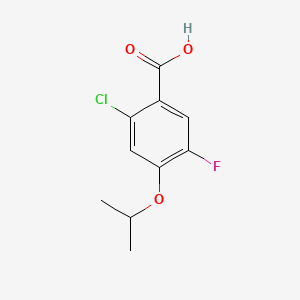
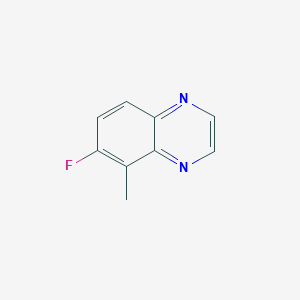
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)

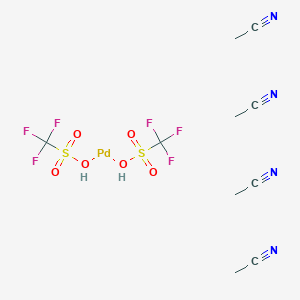

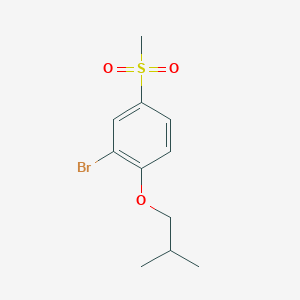

![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
